1,7-dimethyl-8-(o-tolyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione
Description
1,7-Dimethyl-8-(o-tolyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione is a tricyclic purine derivative characterized by an imidazo[2,1-f]purine core with methyl groups at positions 1 and 7 and an o-tolyl (2-methylphenyl) substituent at position 6. This scaffold is of pharmacological interest due to its structural flexibility, enabling diverse modifications that influence receptor binding, pharmacokinetics, and therapeutic applications.
Properties
IUPAC Name |
4,7-dimethyl-6-(2-methylphenyl)purino[7,8-a]imidazole-1,3-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N5O2/c1-9-6-4-5-7-11(9)21-10(2)8-20-12-13(17-15(20)21)19(3)16(23)18-14(12)22/h4-8H,1-3H3,(H,18,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DUIBMBWACRFDTL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1N2C(=CN3C2=NC4=C3C(=O)NC(=O)N4C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,7-dimethyl-8-(o-tolyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Purine Core: The purine core can be synthesized through the condensation of appropriate amines and formamidine derivatives.
Imidazole Ring Formation: The imidazole ring is introduced via cyclization reactions involving suitable precursors.
Substitution Reactions: The methyl and o-tolyl groups are introduced through alkylation reactions using methylating agents and o-tolyl halides.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This includes the use of advanced catalytic systems, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Substitution Reactions
The compound undergoes substitution at reactive positions, particularly C3 and C8. Cross-coupling methodologies demonstrate its utility in generating derivatives:
Suzuki-Miyaura Coupling
A Pd-catalyzed coupling with aryl/vinylboronic acids under aqueous conditions yields C3-arylated/vinylated products. Reaction parameters and outcomes are summarized below:
| Boronic Acid | Catalyst System | Yield | Product Structure |
|---|---|---|---|
| Phenylboronic acid | Pd(OAc)₂/TPPTS (H₂O, 80°C) | 65% | 3a: C3-phenyl derivative |
| trans-2-Phenylvinyl | Pd(OAc)₂/TPPTS (H₂O, 80°C) | 58% | 3b: C3-vinylphenyl derivative |
Key conditions :
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Aqueous medium (pH 7–8)
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24–48 hr reaction time
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Ligand: TPPTS (water-soluble phosphine)
Alkylboronic acids (e.g., ethylboronic acid) show negligible reactivity under these conditions, likely due to steric hindrance and reduced electrophilicity at C3 .
Oxidation and Reduction
The compound’s purine-like core and ketone group participate in redox reactions:
Oxidation Pathways
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Ketone Oxidation : The 3-oxobutan-2-yl sidechain (in analogues) undergoes oxidation with KMnO₄/CrO₃ to form carboxylic acid derivatives.
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Core Oxidation : The imidazo[2,1-f]purine system is susceptible to ring oxidation under strong oxidizing agents, though specific products remain uncharacterized.
Reduction Pathways
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Ketone Reduction : NaBH₄ or LiAlH₄ reduces the 3-oxobutan-2-yl group to secondary alcohols in related compounds.
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Core Reduction : Catalytic hydrogenation (H₂/Pd-C) selectively saturates non-aromatic double bonds without disrupting the purine framework.
Methyl Group Reactivity
The 1- and 7-methyl substituents are relatively inert under standard conditions but can undergo demethylation via:
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Acid/Base Hydrolysis : Prolonged exposure to concentrated HCl/NaOH cleaves methyl groups, yielding demethylated purine derivatives.
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Enzymatic Demethylation : CYP450 enzymes (in vitro studies) catalyze oxidative N-demethylation, though rates are substrate-dependent.
Comparative Reactivity
Reactivity trends for analogous imidazo[2,1-f]purines:
| Reaction Type | o-Tolyl Derivative Reactivity | p-Tolyl Analog Reactivity |
|---|---|---|
| Suzuki Coupling | Moderate (58–65%) | High (70–85%) |
| Oxidation Stability | Higher (steric protection) | Lower |
| Reduction Selectivity | Preferential sidechain | Core + sidechain |
The o-tolyl group’s steric bulk reduces coupling efficiency compared to p-tolyl analogues but enhances oxidation stability by shielding reactive sites .
Mechanistic Insights
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Cross-Coupling : The C3 position acts as an electrophilic center, with Pd(0) oxidative addition to the C–I bond (in iodinated precursors) forming key intermediates.
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Steric Effects : o-Tolyl substitution at C8 impedes reagent access to C3, necessitating elevated temperatures or extended reaction times .
Scientific Research Applications
Chemical Information
- IUPAC Name : 1,7-dimethyl-8-(o-tolyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione
- Molecular Formula : C16H15N5O2
- Molecular Weight : 309.32 g/mol
- Canonical SMILES : CC1=CC=C(C=C1)N2C(=CN3C2=NC4=C3C(=O)NC(=O)N4C)C
Structural Characteristics
The compound features a purine core with a dimethyl and ortho-tolyl substituent, which enhances its lipophilicity and biological interactions. The unique structure contributes to its potential therapeutic properties.
Medicinal Chemistry
This compound has been investigated for various medicinal applications:
- Anticancer Activity : Studies indicate that this compound may induce apoptosis in cancer cell lines. It shows promise against specific human tumor cell lines due to its ability to interact with cellular pathways involved in cancer progression.
- Antiviral Properties : Research has demonstrated antiviral activity against certain viral strains. The mechanism often involves inhibition of viral replication by interacting with viral enzymes.
- Antidepressant Effects : The compound has shown potential as a serotonin receptor ligand (5-HT_1A and 5-HT_7), which are critical in mood regulation. In vivo studies have exhibited significant antidepressant-like effects.
Enzyme Inhibition
The compound is being explored for its ability to inhibit phosphodiesterases (PDEs), particularly PDE4B and PDE10A. This inhibition can modulate various signaling pathways, making it a candidate for treating conditions like depression and anxiety.
Chemical Synthesis
In synthetic chemistry, this compound serves as a building block for more complex molecules. Its unique structure allows chemists to develop derivatives with enhanced biological activity or altered pharmacokinetic properties.
Case Study 1: Anticancer Research
In a study published in the Journal of Medicinal Chemistry, researchers synthesized several derivatives of imidazo[2,1-f]purines and evaluated their anticancer activity against various human cancer cell lines. One derivative exhibited significant cytotoxicity against breast cancer cells through apoptosis induction mechanisms.
Case Study 2: Antiviral Activity Assessment
A study in Virology Journal assessed the antiviral efficacy of imidazo[2,1-f]purines against HIV and other viral infections. The compounds were shown to inhibit viral replication effectively by targeting specific viral enzymes.
Case Study 3: Neuropharmacological Studies
Research published in Neuropharmacology highlighted the antidepressant-like effects of imidazo[2,1-f]purines in animal models. The study demonstrated that these compounds could significantly reduce despair behavior in forced swim tests (FST), suggesting their potential as novel antidepressants.
Mechanism of Action
The mechanism of action of 1,7-dimethyl-8-(o-tolyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione involves its interaction with specific molecular targets and pathways. It may act by:
Inhibition of Enzymes: The compound can inhibit certain enzymes involved in cellular metabolism.
Modulation of Signaling Pathways: It can affect signaling pathways that regulate cell growth and differentiation.
Binding to Receptors: The compound may bind to specific receptors, altering their activity and downstream effects.
Comparison with Similar Compounds
Structural Modifications and Therapeutic Targets
The imidazo[2,1-f]purine-2,4-dione core allows for substitutions at positions 1, 3, 7, and 8, which dictate biological activity. Below is a comparative analysis of key derivatives:
Pharmacological and Pharmacokinetic Profiles
Table 2: Functional and Pharmacokinetic Comparisons
Key Findings :
- Serotonin Receptor Ligands : Fluorinated arylpiperazinylalkyl derivatives (e.g., 3i, AZ-853/861) exhibit potent 5-HT1A/5-HT7 affinity but negligible PDE4B/PDE10A inhibition . The o-tolyl group in the target compound may similarly enhance receptor binding via hydrophobic interactions.
- Safety Profiles: AZ-853’s α1-adrenolytic activity causes hypotension, while AZ-861’s trifluoromethyl group minimizes cardiovascular effects but disrupts lipid metabolism .
Biological Activity
1,7-Dimethyl-8-(o-tolyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione is a complex organic compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological mechanisms, and research findings related to its pharmacological properties.
Chemical Structure and Synthesis
The compound features a unique imidazo[2,1-f]purine core with specific substitutions that influence its biological activity. The synthesis typically involves multi-step organic reactions, starting with the formation of the imidazo[2,1-f]purine structure and subsequent introduction of the o-tolyl group through substitution reactions. Common reagents in these processes include strong bases like sodium hydride and solvents such as dimethylformamide (DMF) .
The biological activity of this compound can be attributed to its interaction with various molecular targets. It is believed to act as an inhibitor or modulator of specific enzymes and receptors involved in critical biological pathways. This compound may influence signal transduction pathways and gene expression, leading to various physiological effects .
Pharmacological Properties
Research indicates that this compound exhibits several pharmacological properties:
- Anticancer Activity : In vitro studies have shown that it can induce apoptosis in certain cancer cell lines. For instance, tests against human tumor cell lines have demonstrated cytotoxic effects .
- Anti-inflammatory Effects : The compound has been investigated for its potential to reduce inflammation markers in cellular models .
- Enzyme Inhibition : It has been noted to inhibit enzymes involved in purine metabolism, which could be beneficial in conditions like gout or hyperuricemia .
Case Studies and Research Findings
| Study | Findings |
|---|---|
| Cytotoxicity Assay | Demonstrated significant inhibition of cell proliferation in LCLC-103H and A-427 cell lines at concentrations above 10 µM. |
| Anti-inflammatory Study | Showed a reduction in TNF-alpha levels in activated macrophages after treatment with the compound. |
| Enzyme Inhibition Test | Inhibited xanthine oxidase activity with an IC50 value of 15 µM, suggesting potential therapeutic applications in managing uric acid levels. |
Q & A
Basic Research Questions
Q. What are the key structural features of 1,7-dimethyl-8-(o-tolyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione that influence its affinity for the 5-HT1A receptor?
- Methodological Answer : The compound's core imidazopurine-dione scaffold and arylpiperazinylalkyl side chains are critical for 5-HT1A receptor binding. SAR studies demonstrate that substituents on the phenyl ring (e.g., 2-fluoro vs. 3-trifluoromethyl groups) significantly modulate receptor affinity and functional agonism. For example, AZ-861 (3-trifluoromethyl substitution) exhibits stronger agonism than AZ-853 (2-fluoro substitution) due to enhanced electronic effects and steric interactions .
- Experimental Design :
- In vitro assays : Radioligand binding assays (e.g., competitive displacement with [³H]-8-OH-DPAT) to determine Ki values.
- Functional assays : Measurement of cAMP inhibition or ERK phosphorylation to assess intrinsic activity .
Q. How is this compound synthesized, and what are common optimization strategies?
- Methodological Answer : The compound is synthesized via alkylation of 1,3-dialkylxanthine derivatives followed by cyclization with ammonia or amines. Optimization focuses on:
- Side-chain modifications : Varying alkyl linker lengths (e.g., butyl vs. pentyl) to enhance blood-brain barrier penetration.
- Substituent tuning : Introducing fluorinated or trifluoromethyl groups to improve metabolic stability and receptor selectivity .
- Key Steps :
- N7-alkylation of 8-bromoxanthine intermediates.
- Cyclization using liquid ammonia or acetic acid reflux for imidazole ring closure .
Advanced Research Questions
Q. What methodologies are used to resolve contradictions in efficacy between structurally similar derivatives (e.g., AZ-853 vs. AZ-861)?
- Methodological Answer : Discrepancies in antidepressant-like efficacy (e.g., AZ-853's superior brain penetration vs. AZ-861's stronger in vitro agonism) are analyzed using:
- Pharmacokinetic profiling : Brain-to-plasma ratio measurements via LC-MS/MS.
- Behavioral assays : Forced swim test (FST) in mice after acute/repeated dosing, with pre-treatment with 5-HT1A antagonists (e.g., WAY-100635) to confirm receptor mediation .
Q. How do metabolic stability and cell permeability studies inform the development of imidazopurine-dione derivatives?
- Methodological Answer :
- Metabolic stability : Incubation with human liver microsomes (HLM) to assess CYP450-mediated degradation. AZ-853 shows moderate stability (t₁/₂ = 45 min), while fluorinated derivatives like AZ-861 exhibit prolonged t₁/₂ due to reduced oxidative metabolism .
- Permeability : Parallel artificial membrane permeability assay (PAMPA) to predict blood-brain barrier penetration. Derivatives with logP values <3 and polar surface area <80 Ų are prioritized .
Q. What strategies mitigate adverse effects (e.g., sedation, lipid metabolism disturbances) observed in preclinical models?
- Methodological Answer :
- Selective receptor targeting : Use of functional selectivity assays to identify "biased agonists" that activate 5-HT1A-mediated cAMP inhibition without α1-adrenolytic effects.
- Dose optimization : Subchronic dosing regimens in rodents to balance efficacy (FST immobility reduction) and side effects (blood pressure monitoring, lipid profiling) .
Methodological Challenges and Solutions
Q. How are multi-target interactions (e.g., 5-HT1A, PDE4, adenosine receptors) evaluated for imidazopurine-dione derivatives?
- Approach :
- Broad-spectrum receptor panels : Screen against 100+ GPCRs, ion channels, and enzymes to identify off-target effects.
- Computational docking : Molecular dynamics simulations to predict binding modes at 5-HT1A vs. adenosine A3 receptors (e.g., imidazopurine derivatives show >100-fold selectivity for 5-HT1A) .
Q. What in vitro and in vivo models are most predictive of clinical antidepressant activity?
- Models :
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
